An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 7-Chlorobenzo[d]dioxol-5-ol
An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 7-Chlorobenzo[d]dioxol-5-ol
Abstract: 7-Chlorobenzo[d]dioxol-5-ol is a halogenated derivative of the naturally occurring benzodioxole family. Direct experimental data for this specific compound is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted chemical and physical properties, hypothesized synthesis routes, and expected spectroscopic characteristics. By leveraging data from structurally analogous compounds—notably Benzo[d][1][2]dioxol-5-ol (sesamol), chlorinated benzodioxoles, and other halogenated phenols—this document offers a robust, data-driven profile for researchers, chemists, and drug development professionals. The narrative emphasizes the rationale behind the predicted properties, grounding them in established principles of organic chemistry.
Introduction and Context
The 1,3-benzodioxole scaffold is a privileged structure in medicinal and organic chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The parent compound, Benzo[d][1][2]dioxol-5-ol, commonly known as sesamol, is a potent antioxidant found in sesame seeds and oil.[1][5] Halogenation of such scaffolds is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.
This guide focuses on the specific, yet sparsely documented, derivative: 7-Chlorobenzo[d]dioxol-5-ol. Due to the absence of extensive empirical data, this document serves as a predictive guide. The properties and behaviors outlined herein are inferred from well-characterized structural analogs, providing a foundational resource for its synthesis, characterization, and potential application.
Predicted Molecular and Physical Properties
The introduction of a chlorine atom to the benzodioxole ring is expected to significantly influence its physical properties compared to the parent compound, sesamol.
Structural and Basic Chemical Information
| Property | Predicted Value / Information | Rationale / Analog Comparison |
| Molecular Formula | C₇H₅ClO₃ | Based on the core structure with one chlorine and one hydroxyl group. |
| Molecular Weight | 172.57 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Assigned | No CAS number is currently indexed for this specific structure. |
| Appearance | Off-white to light tan crystalline solid | Sesamol is an off-white crystalline solid.[6] Halogenated phenols are typically solids at room temperature. |
| Melting Point | > 66 °C | Higher than sesamol (62-65 °C)[5] due to increased molecular weight and stronger intermolecular forces (dipole-dipole interactions) from the C-Cl bond. For comparison, 6-Bromopiperonal has a melting point of 128-132 °C. |
| Boiling Point | > 270 °C (at atm. pressure) | Significantly higher than sesamol due to increased molecular weight and polarity. 5-Chloro-1,3-benzodioxole has a boiling point of 185-187 °C.[7] The hydroxyl group will further increase the boiling point due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Ethanol, DMSO, DMF, Acetone) | Similar to sesamol, which is sparingly soluble in water but miscible with most oils.[5] The polar hydroxyl group allows for some water solubility, but the aromatic ring and chlorine atom favor organic solvents.[8] |
| pKa | ~9.5 | Slightly lower (more acidic) than sesamol (pKa ≈ 9.79)[9] due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the corresponding phenoxide anion. |
Postulated Synthesis Pathway
A plausible synthetic route to 7-Chlorobenzo[d]dioxol-5-ol would start from the readily available precursor, Benzo[d][1][2]dioxol-5-ol (sesamol). The key challenge is the regioselective chlorination of the aromatic ring.
Proposed Synthesis: Electrophilic Chlorination of Sesamol
The hydroxyl group of sesamol is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution.[10] The position para to the hydroxyl group (C-7) is sterically unhindered. Therefore, direct chlorination should favor substitution at the C-7 position.
Protocol:
-
Dissolution: Dissolve Benzo[d][1][2]dioxol-5-ol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C.
-
Chlorination: Add a mild chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 eq), portion-wise to the stirred solution while maintaining the temperature at 0 °C. The use of a mild agent is crucial to prevent over-chlorination or oxidation.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-Chlorobenzo[d]dioxol-5-ol.
Caption: Proposed synthesis of 7-Chlorobenzo[d]dioxol-5-ol via electrophilic chlorination.
Predicted Spectroscopic Profile
The structural features of 7-Chlorobenzo[d]dioxol-5-ol—a trisubstituted aromatic ring, a hydroxyl group, a methylenedioxy bridge, and a chlorine atom—would produce a distinct spectroscopic signature.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
-
δ ~ 6.8 ppm (1H, d, J ≈ 2 Hz): Aromatic proton at C-4. It is ortho to the hydroxyl group and will appear as a doublet due to coupling with the proton at C-6.
-
δ ~ 6.6 ppm (1H, d, J ≈ 2 Hz): Aromatic proton at C-6. It is ortho to the chlorine atom and will appear as a doublet due to coupling with the proton at C-4.
-
δ ~ 5.9 ppm (2H, s): Protons of the methylenedioxy group (-O-CH₂-O-). This is a characteristic singlet for this functional group.[12]
-
δ ~ 5.5 ppm (1H, s, broad): Phenolic hydroxyl proton (-OH). This signal is typically broad and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
-
δ ~ 148-150 ppm: C-5 (bearing the -OH group).
-
δ ~ 142-144 ppm: C-7a (carbon of the dioxole ring adjacent to the aromatic ring).
-
δ ~ 140-142 ppm: C-3a (carbon of the dioxole ring adjacent to the aromatic ring).
-
δ ~ 115-120 ppm: C-7 (bearing the -Cl group).
-
δ ~ 110-115 ppm: C-6 (aromatic CH).
-
δ ~ 105-110 ppm: C-4 (aromatic CH).
-
δ ~ 101 ppm: -O-CH₂-O- (methylenedioxy carbon).[12]
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1480-1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methylenedioxy and ether linkages.[13]
-
~1100-1000 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS) (Predicted, EI)
-
Molecular Ion (M⁺): A prominent peak at m/z = 172, with a characteristic M+2 isotope peak at m/z = 174 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation: Loss of CO (m/z = 144), and other fragments characteristic of the benzodioxole ring system.
Inferred Chemical Reactivity and Potential Applications
The reactivity of 7-Chlorobenzo[d]dioxol-5-ol is governed by its three key functional regions: the phenolic hydroxyl group, the electron-rich aromatic ring, and the chlorine substituent.
Reactivity of the Phenolic Group
The hydroxyl group is acidic and will react with bases to form a phenoxide salt.[10] This phenoxide is a potent nucleophile and can undergo Williamson ether synthesis to generate ether derivatives, which is a common step in the synthesis of more complex molecules. The hydroxyl group also makes the compound a potential antioxidant, as the resulting phenoxy radical can be stabilized by the benzodioxole ring system.[1]
Aromatic Ring Reactivity
Despite the presence of the deactivating chlorine atom, the strong activating effect of the hydroxyl group and the electron-donating nature of the methylenedioxy bridge render the aromatic ring susceptible to further electrophilic substitution. The remaining open position (C-4) is activated, though steric hindrance may be a factor in subsequent reactions.
Potential Applications in Research and Development
-
Medicinal Chemistry Scaffold: Benzodioxole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][14] This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents. The chlorine atom can act as a handle for further functionalization via cross-coupling reactions or serve to block a site of metabolism.
-
Agrochemical Research: Many commercial pesticides and herbicides feature chlorinated aromatic structures. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
-
Material Science: Phenolic compounds are used in the synthesis of polymers and resins. The specific properties imparted by the chloro- and dioxole- moieties could lead to materials with novel characteristics.
Caption: Logical relationship between the functional groups, reactivity, and potential applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Chlorobenzo[d]dioxol-5-ol is not available, precautions should be based on analogous compounds. Chlorinated phenols are generally considered irritants and can be harmful if swallowed or absorbed through the skin.[15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
7-Chlorobenzo[d]dioxol-5-ol represents an intriguing, albeit under-documented, chemical entity. By drawing logical inferences from its structural analogs, this guide establishes a foundational profile of its chemical and physical properties. The predicted characteristics—a moderately acidic phenol, a reactive aromatic system, and a stable chlorinated substituent—make it a promising building block for applications in medicinal chemistry and material science. The proposed synthesis and detailed spectroscopic predictions provided herein are intended to facilitate its future preparation and characterization by the scientific community, paving the way for the exploration of its full potential.
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